molecular formula C21H19N5OS B2753165 2-((4-(1H-pyrrol-1-yl)-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide CAS No. 886923-25-7

2-((4-(1H-pyrrol-1-yl)-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

Cat. No.: B2753165
CAS No.: 886923-25-7
M. Wt: 389.48
InChI Key: ZEDYYJQDAVZCCX-UHFFFAOYSA-N
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Description

2-((4-(1H-pyrrol-1-yl)-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(1H-pyrrol-1-yl)-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a suitable nitrile.

    Introduction of the Pyrrole Group: The pyrrole moiety can be introduced via a substitution reaction.

    Thioether Formation: The thiol group is introduced through a nucleophilic substitution reaction.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole or thioether moieties.

    Reduction: Reduction reactions could target the triazole ring or the acetamide group.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound could be investigated for similar properties.

Medicine

In medicine, it could be explored as a potential therapeutic agent for various diseases, particularly those involving microbial infections or cancer.

Industry

Industrially, it might find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological activity being investigated. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include microbial enzymes, cancer cell receptors, or other biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent.

    Itraconazole: Another triazole antifungal.

    Voriconazole: A triazole used to treat serious fungal infections.

Uniqueness

Compared to these compounds, 2-((4-(1H-pyrrol-1-yl)-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide might offer unique structural features that could translate to different biological activities or improved pharmacokinetic properties.

Properties

IUPAC Name

2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5OS/c1-16-8-7-9-17(14-16)20-23-24-21(26(20)25-12-5-6-13-25)28-15-19(27)22-18-10-3-2-4-11-18/h2-14H,15H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDYYJQDAVZCCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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